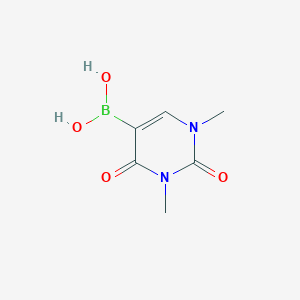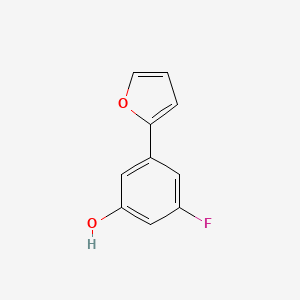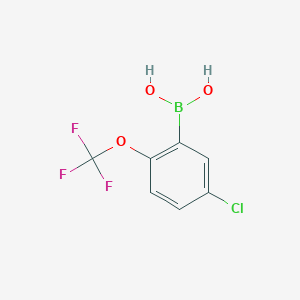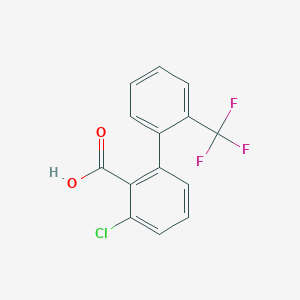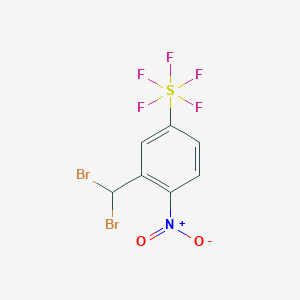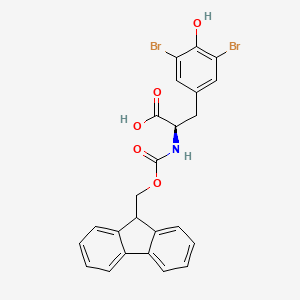
Fmoc-D-Tyr(3,5-Br2)-Oh
Vue d'ensemble
Description
Fmoc-D-Tyr(3,5-Br2)-Oh, also known as N-alpha-(9-fluorenylmethoxycarbonyl)-3,5-dibromo-D-tyrosine, is a chemical compound with the molecular formula C24H19Br2NO5 . It has a molecular weight of 561.2 g/mol .
Molecular Structure Analysis
The molecular structure of Fmoc-D-Tyr(3,5-Br2)-Oh can be represented by the following SMILES notation:C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@HBr)O)Br)C(=O)O . This notation provides a way to describe the structure of the molecule in text format. Physical And Chemical Properties Analysis
Fmoc-D-Tyr(3,5-Br2)-Oh has a molecular weight of 561.2 g/mol . It has a computed XLogP3-AA value of 5.7, which is a measure of its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass of the molecule is 560.96095 g/mol .Applications De Recherche Scientifique
Synthesis of Phosphopeptides The synthesis of phosphopeptides has seen advancements with the availability of derivatives such as Fmoc-Tyr(PO3tBu2)-OH, which are preferred for peptide synthesis due to their ease of incorporation and reliability. These derivatives facilitate the generation of complex, multiphosphorylated peptide sequences without steric complications or side reactions (Perich, 1997).
Development of Novel Phosphate Protecting Groups Research on phosphate protecting groups has led to the creation of stable crystals like Fmoc-Tyr[P(O)(NHR)2]-OH, contributing to the stability of P-N bonds during peptide synthesis and allowing for specific cleavage conditions (Ueki et al., 1996).
Tuning Self-Assembly and Hydrogelation Fmoc-protected aromatic amino acids are known for their efficient self-assembly and ability to promote hydrogelation. Research has shown that even minimal atomic substitutions, such as halogenation, can significantly influence the self-assembly rate and the rheological properties of the resultant hydrogel (Ryan et al., 2010).
Hydrogel Applications and Graphene Incorporation Studies have demonstrated the successful incorporation of reduced graphene oxide into peptide-based hydrogels, forming stable hybrid hydrogels. This incorporation does not significantly alter the hydrogel's morphology, as evidenced by various morphological studies, indicating the feasibility of creating nano-hybrid systems with integrated functionalities (Adhikari & Banerjee, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAVNNURVZYVLW-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Br2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Tyr(3,5-Br2)-Oh | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



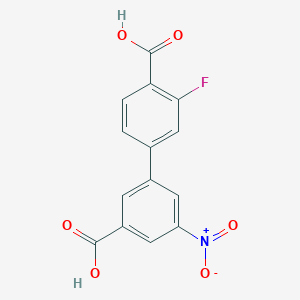
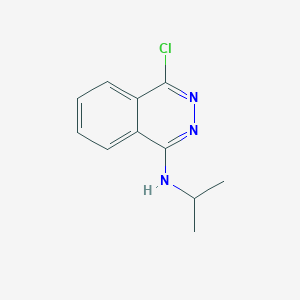
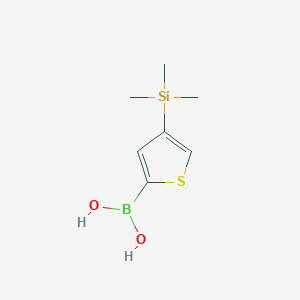
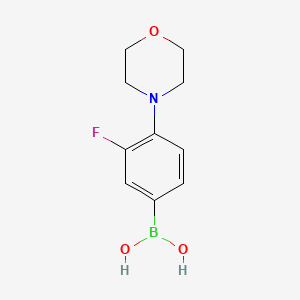
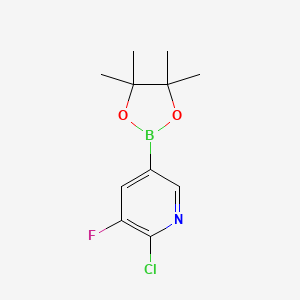
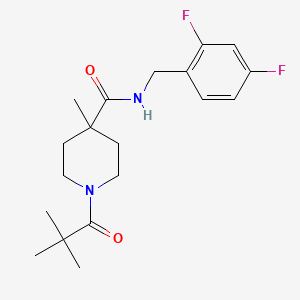
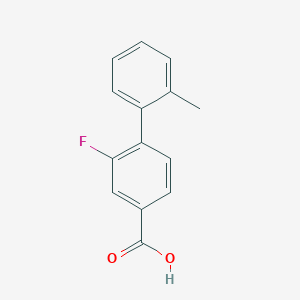
![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B1463862.png)
![2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463865.png)
